molecular formula C10H6ClN3O B1493716 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one CAS No. 1403589-25-2

6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one

Cat. No.: B1493716
CAS No.: 1403589-25-2
M. Wt: 219.63 g/mol
InChI Key: VSFXGUSQGSIRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one is a heterocyclic compound that merges features of both pyrimidine and indole structures. This unique architecture makes it significant in medicinal chemistry and synthetic organic chemistry. Typically, such compounds have potential biological activities due to their structural diversity.

Mechanism of Action

Target of Action

The primary target of the compound 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one is the human hematopoietic stem cells (HSCs). This compound enhances the self-renewal of HSCs in vitro .

Mode of Action

This compound interacts with its targets, the HSCs, by enhancing their self-renewal. This interaction results in an increase in the number of HSCs .

Biochemical Pathways

The compound this compound affects the biochemical pathways related to the self-renewal of HSCs. The downstream effects of this interaction include an increase in the number of HSCs, which can potentially lead to improved treatment outcomes for conditions that require stem cell therapy .

Result of Action

The molecular and cellular effects of the action of this compound include enhanced self-renewal of HSCs. This leads to an increase in the number of these cells, which can be beneficial in stem cell therapy .

Biochemical Analysis

Biochemical Properties

6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of glycogen synthase kinase-3 beta. Glycogen synthase kinase-3 beta is an enzyme involved in various cellular processes, including glycogen metabolism and cell signaling pathways. The interaction between this compound and glycogen synthase kinase-3 beta involves binding to the ATP binding site of the enzyme, thereby inhibiting its activity . This inhibition has significant implications for the regulation of cellular processes and the potential treatment of diseases such as Alzheimer’s disease.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of glycogen synthase kinase-3 beta by this compound leads to alterations in the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound has been shown to affect the expression of genes involved in neuroprotection and synaptic plasticity, highlighting its potential therapeutic benefits for neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. At the molecular level, this compound binds to the ATP binding site of glycogen synthase kinase-3 beta, preventing the phosphorylation of its substrates . This inhibition disrupts the enzyme’s activity, resulting in downstream effects on cellular signaling pathways and gene expression. The compound’s ability to modulate these molecular interactions underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits stability under various conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of glycogen synthase kinase-3 beta activity, leading to prolonged effects on cellular function. These findings suggest that this compound maintains its biochemical activity over time, making it a viable candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound result in effective inhibition of glycogen synthase kinase-3 beta, leading to beneficial effects on cellular processes and disease models . At high doses, this compound may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily through hepatic pathways, involving enzymes such as cytochrome P450 . These metabolic processes affect the compound’s bioavailability and efficacy, with implications for its therapeutic use. Additionally, this compound may influence metabolic flux and metabolite levels, further contributing to its biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with cellular transporters that facilitate its uptake and distribution to target sites . Once inside the cell, this compound accumulates in specific cellular compartments, where it exerts its biochemical effects. The compound’s distribution within tissues also influences its therapeutic potential and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals contribute to the precise localization of this compound, ensuring its effective inhibition of glycogen synthase kinase-3 beta and modulation of cellular processes. Understanding the subcellular distribution of this compound provides insights into its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Route One: : One common synthetic method involves the condensation of 2-chloroaniline with isatoic anhydride, followed by a series of cyclization steps. The process usually requires catalysts such as trifluoroacetic acid.

  • Route Two: : Another route involves the use of 6-chloropurine derivatives, which undergo intramolecular cyclization in the presence of Lewis acids to yield 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one.

Industrial Production Methods: Industrial scale production might use optimized versions of the synthetic routes, often utilizing more cost-effective solvents and reagents, and employing high-throughput systems to increase yield and reduce reaction times.

Chemical Reactions Analysis

6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one can undergo various reactions, depending on the reagents and conditions used:

Types of Reactions:

  • Oxidation: : It can be oxidized to introduce more functional groups, enhancing its reactivity or potential biological activity.

  • Reduction: : Reduction reactions can modify the electron density on the ring structures, altering their chemical behavior.

  • Substitution: : The chloro group allows for nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

Common Reagents and Conditions:

  • Oxidation: : Typically performed using oxidizing agents like potassium permanganate or nitric acid.

  • Reduction: : Common reducing agents include sodium borohydride or catalytic hydrogenation.

  • Substitution: : Nucleophiles such as amines or thiols can substitute the chloro group under mild conditions.

Major Products:

  • Oxidized or reduced derivatives with altered pharmacological properties.

  • Substituted analogs with potentially enhanced biological activity.

Scientific Research Applications

This compound is a point of interest in various scientific fields:

Chemistry

  • Used as a building block in the synthesis of complex organic molecules.

  • Acts as a ligand in coordination chemistry, forming complexes with metals.

Biology

  • Investigated for its interaction with various biomolecules, potentially as enzyme inhibitors.

  • Studies on its role in cellular pathways and mechanisms.

Medicine

  • Explored for its anti-cancer properties due to its ability to interfere with specific cellular processes.

Industry

  • Utilized in the development of materials with unique properties, such as conductive polymers.

  • Component in some advanced chemical sensors.

Comparison with Similar Compounds

Compared to other similar heterocyclic compounds:

  • 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one: stands out due to the unique combination of the chloro, pyrimido, and indole functionalities.

  • Similar Compounds: : Pyrrolo[2,3-d]pyrimidines, indolizines, and quinazolinones. Each of these has its own distinct properties and uses, but the 6-chloro group in this compound can significantly influence its reactivity and interaction with biological targets.

Conclusion

This compound is a fascinating compound with rich synthetic versatility and significant potential applications across various fields. Its unique structure facilitates a range of chemical reactions, making it an invaluable molecule in scientific research and industrial applications. As science advances, the full spectrum of its uses and mechanisms will undoubtedly continue to unfold.

Properties

IUPAC Name

6-chloro-3,9-dihydropyrimido[4,5-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O/c11-5-1-2-7-6(3-5)8-9(14-7)12-4-13-10(8)15/h1-4H,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFXGUSQGSIRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2)N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one
Reactant of Route 2
Reactant of Route 2
6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one
Reactant of Route 3
Reactant of Route 3
6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one
Reactant of Route 4
Reactant of Route 4
6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one
Reactant of Route 5
Reactant of Route 5
6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one
Reactant of Route 6
6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.